molecular formula C26H27NO2 B12695426 Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- CAS No. 824960-97-6

Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Cat. No.: B12695426
CAS No.: 824960-97-6
M. Wt: 385.5 g/mol
InChI Key: XBWLJRIQVBWALY-UHFFFAOYSA-N
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Description

Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, also known as JWH-081, is a synthetic cannabinoid. It belongs to a class of compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant. These synthetic cannabinoids are often used in scientific research to study the effects of cannabinoids on the human body and to develop potential therapeutic agents .

Preparation Methods

The synthesis of Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- involves several steps. The primary synthetic route includes the reaction of 4-ethoxy-1-naphthaldehyde with 1-pentyl-1H-indole-3-carboxylic acid in the presence of a suitable condensing agent. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux .

the general approach would involve scaling up the laboratory synthesis process, ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- has several scientific research applications:

Mechanism of Action

Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and immune response. By binding to these receptors, the compound can modulate the release of neurotransmitters and influence cellular signaling pathways .

Comparison with Similar Compounds

Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is similar to other synthetic cannabinoids, such as:

The uniqueness of Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- lies in its specific substituents, which influence its binding affinity and selectivity for cannabinoid receptors, as well as its pharmacological effects .

Properties

CAS No.

824960-97-6

Molecular Formula

C26H27NO2

Molecular Weight

385.5 g/mol

IUPAC Name

(4-ethoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

InChI

InChI=1S/C26H27NO2/c1-3-5-10-17-27-18-23(20-12-8-9-14-24(20)27)26(28)22-15-16-25(29-4-2)21-13-7-6-11-19(21)22/h6-9,11-16,18H,3-5,10,17H2,1-2H3

InChI Key

XBWLJRIQVBWALY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OCC

Origin of Product

United States

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